Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate
Description
Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate is a complex chiral molecule featuring a chroman core substituted with a hydroxyl group at position 4, a [1,1'-biphenyl]-4-ylmethyl group at position 3, and a cyclopentane-carboxylate ethyl ester moiety at position 5. This compound’s structure combines aromatic, heterocyclic, and ester functionalities, suggesting applications in medicinal chemistry, particularly as a precursor or analog of bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
ethyl 1-[(3S,4S)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O4/c1-2-33-29(32)30(16-6-7-17-30)25-14-15-26-27(19-25)34-20-24(28(26)31)18-21-10-12-23(13-11-21)22-8-4-3-5-9-22/h3-5,8-15,19,24,28,31H,2,6-7,16-18,20H2,1H3/t24-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZMKFMHLWRXHT-CUBQBAPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCCC1)C2=CC3=C(C=C2)[C@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituents, and functional groups. Below is a comparative analysis supported by a summary table (Table 1).
Table 1: Structural and Functional Comparison with Similar Compounds
Key Findings from Structural Comparisons
Core Structure Variations: The chroman core in the target compound provides a rigid, oxygen-containing heterocycle, contrasting with the strained cyclopropane () or planar thiophene (). Chroman derivatives are often associated with antioxidant or CNS activity due to structural resemblance to tocopherols .
Functional Group Impact :
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound increases lipophilicity, favoring cellular uptake, while its carboxylic acid analog () may exhibit faster renal clearance .
- Substituent Effects : The [1,1'-biphenyl]-4-ylmethyl group, common in several analogs (), likely contributes to π-π stacking interactions in receptor binding. The hydroxyl group at position 4 (target compound) could participate in hydrogen bonding, a feature absent in nitro- or chloro-substituted analogs ().
Synthetic Accessibility: High-yield synthesis (94%) of pyrrolidinone derivatives () suggests that similar strategies (e.g., stereoselective alkylation) might be applicable to the target compound, though direct data are unavailable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
